molecular formula C8H4BrN3 B12334387 5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B12334387
M. Wt: 222.04 g/mol
InChI Key: VXKLXCUQBHYESW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a nitrile group in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile can be synthesized through a chemodivergent approach using α-bromoketones and 2-aminopyridines. The reaction involves a one-pot tandem cyclization/bromination process. The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidant are common in these processes .

Chemical Reactions Analysis

Types of Reactions

5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer specific reactivity and potential for further functionalization. This makes it a valuable compound in both medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C8H4BrN3

Molecular Weight

222.04 g/mol

IUPAC Name

5-bromoimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H4BrN3/c9-7-2-1-3-8-11-5-6(4-10)12(7)8/h1-3,5H

InChI Key

VXKLXCUQBHYESW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Br)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.